[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Description
Properties
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZVDTWQDCGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride is a triazole-based compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₅ClN₄
- CAS Number : 1185023-32-8
- MDL Number : MFCD12028340
- Hazard Classification : Irritant
The biological activity of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activities and receptor interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
-
Anticancer Activity :
- Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine have shown significant inhibitory effects on tumor growth in vitro and in vivo models.
- A recent study highlighted the potential of triazole derivatives in targeting mitotic kinesins like HSET (KIFC1), leading to aberrant cell division in cancer cells .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that triazole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies :
-
Antimicrobial Studies :
- In vitro tests showed that triazole derivatives could effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
- The structure–activity relationship (SAR) analysis revealed that modifications on the benzyl group could enhance antimicrobial potency.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In a study involving substituted triazoles, compounds similar to [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine were synthesized and tested for cytotoxicity against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial effects. Studies have shown that [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride exhibits inhibitory activity against a range of pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance mechanisms. This property could be pivotal in designing therapeutic agents targeting resistant strains of bacteria or specific cancer types .
Plant Growth Regulators
Research has explored the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways. The application of [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride in agricultural settings may enhance crop yields and stress resistance .
Pest Control
Due to its biological activity, this compound may serve as a basis for developing new pesticides. Its effectiveness against certain pests could provide an eco-friendly alternative to conventional chemical pesticides .
Polymer Chemistry
In material science, triazole compounds are being studied for their role in synthesizing novel polymers with enhanced properties. The incorporation of [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine into polymer matrices could improve thermal stability and mechanical strength .
Nanotechnology
The unique properties of triazoles make them suitable candidates for applications in nanotechnology. Research is ongoing into their use in creating nanomaterials that can be utilized in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride and related compounds are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
1,2,4-Oxadiazole (e.g., CAS 952233-33-9): Lacks hydrogen-bond donors, reducing solubility but improving membrane permeability .
Substituent Effects: Benzyl group (target compound): Increases lipophilicity and π-π stacking interactions, favoring interactions with aromatic residues in enzymes . Phenyl vs. Benzyl (CAS 1220039-90-6): Phenyl lacks the methylene spacer, reducing conformational flexibility .
Salt Form: Dihydrochloride salts (e.g., CAS 1220039-90-6): Exhibit higher aqueous solubility compared to monohydrochlorides, advantageous for intravenous formulations .
Biological Activity :
Preparation Methods
General Synthetic Route Overview
The synthesis of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride typically involves:
- Formation of the 1,2,4-triazole ring substituted at the 3-position with a benzyl group.
- Introduction of the ethylamine side chain at the 5-position of the triazole.
- Conversion of the free amine to its hydrochloride salt to enhance stability and handling.
This process can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition and nucleophilic substitution reactions, as detailed below.
Specific Preparation Method from ChemBK
According to ChemBK, the compound can be synthesized by first preparing the 3-benzyl-1H-1,2,4-triazole intermediate, followed by attachment of the ethylamine group and subsequent conversion to the hydrochloride salt.
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 1185023-32-8 |
| Molecular Formula | C11H15ClN4 |
| Molar Mass | 238.7166 g/mol |
| Storage Condition | Room Temperature |
| Sensitivity | Irritant |
The preparation involves:
- Synthesizing the triazole ring system substituted with a benzyl group.
- Introducing the ethylamine side chain via nucleophilic substitution or reductive amination.
- Converting the free amine to the hydrochloride salt by treatment with hydrochloric acid.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
A highly efficient and widely used method for constructing triazole rings involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for synthesizing 1,2,4-triazole derivatives related to the target compound.
Key Findings from ACS Publications:
- The CuAAC reaction uses terminal alkynes and azides in the presence of copper catalysts and ligands to yield 1,2,3-triazoles with high regioselectivity and yield.
- Mild organic acids such as acetic acid, formic acid, and trifluoroacetic acid can be used as additives to improve reaction efficiency.
- Ligands like tris(2-benzimidazolylmethyl)amine ((BimH)3) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhance catalyst performance.
- The reaction conditions can be optimized to proceed at room temperature or mild heating, using solvents such as DMF, MeOH/H2O mixtures, or ethanol.
Representative Data Table (CuAAC Optimization):
| Entry | Acid (equiv) | Cu Catalyst (mol %) | Ligand (mol %) | Solvent (Conc., M) | Temp (°C) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | H2SO4 (1.6) | CuI (5) | TBTA (5) | DMF (0.40) | 60 | 96 |
| 12 | HCOOH | CuSO4 (0.25) | (BimH)3 (0.25) | MeOH/H2O (0.83) | RT | 99 |
| 15 | Acetic acid | CuSO4 (0.25) | (BimH)3 (0.25) | MeOH/H2O (0.83) | RT | 100 |
RT = Room Temperature
This method can be adapted to synthesize the triazole core of the target compound by employing appropriate benzyl-substituted alkynes and azides, followed by functionalization to the ethylamine moiety.
Stepwise Preparation Procedures
Method A: CuI Catalyst in DMF/MeOH
- React benzyl-substituted alkyne with sodium azide in DMF/MeOH solvent.
- Add sulfuric acid as a proton source.
- Stir at 100 °C for 24 hours in a sealed tube.
- Work-up involves silica gel filtration and column chromatography purification.
Method B: CuI with Methanoic Acid
- Use CuI catalyst with TBTA ligand.
- Sodium azide and methanoic acid in DMF solvent.
- Stir at 40 °C for 24 hours.
- Purify via silica gel chromatography.
Method C: CuSO4/(BimH)3 System with Acetic Acid
- Combine CuSO4, sodium ascorbate, (BimH)3 ligand, sodium azide, and acetic acid in MeOH/H2O solvent.
- Stir at room temperature for 24 hours.
- Purify as above.
These methods provide flexibility depending on substrate sensitivity and desired reaction conditions.
Additional Synthetic Considerations
- The benzyl group introduction typically precedes the formation of the triazole ring or can be introduced via benzyl halide alkylation.
- Conversion to the hydrochloride salt is achieved by treating the free amine with hydrochloric acid, typically in an organic solvent or aqueous medium.
- Purification steps commonly involve silica gel chromatography to isolate the pure hydrochloride salt.
Summary Table of Preparation Methods
| Method | Catalyst System | Acid/Additive | Solvent | Temperature | Reaction Time | Yield/Conversion (%) | Notes |
|---|---|---|---|---|---|---|---|
| Method A | CuI | H2SO4 | DMF/MeOH (5:1) | 100 °C | 24 h | Up to 96 | High temp, sealed tube |
| Method B | CuI + TBTA ligand | Methanoic acid | DMF | 40 °C | 24 h | ~90 | Mild conditions |
| Method C | CuSO4 + (BimH)3 + NaAsc | Acetic acid | MeOH/H2O (3:1) | Room temp | 24 h | Up to 100 | Mildest, environmentally friendly solvent system |
Research Findings and Advantages
- The CuAAC-based methods enable regioselective and high-yield synthesis of triazole derivatives under mild conditions.
- Ligand choice significantly affects catalyst activity and reaction efficiency.
- Use of mild organic acids as additives improves conversion and selectivity.
- Room temperature protocols reduce energy consumption and improve functional group tolerance.
- The final hydrochloride salt form improves compound stability and handling.
Q & A
Q. What synthetic methodologies are recommended for preparing [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride?
The synthesis typically involves reacting the free amine precursor with hydrochloric acid under controlled conditions. Ethanol or methanol is used as a solvent to enhance solubility and facilitate salt formation . Key steps include:
- Reagent stoichiometry : Ensure a 1:1 molar ratio of the amine precursor to HCl.
- Temperature control : Maintain temperatures between 0–5°C during acid addition to prevent side reactions.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts.
Q. How is the compound characterized structurally and chemically?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with tetrazole and triazole protons appearing as distinct singlets (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] for CHNCl).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. What solvent systems optimize solubility for in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays:
- Stock solutions : Prepare in DMSO (10–50 mM) and dilute with PBS (pH 7.4) to ≤1% DMSO .
- pH adjustments : Solubility improves in mildly acidic conditions (pH 4–6) due to protonation of the amine group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
For crystallographic analysis:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Apply SHELXL-2018 for small-molecule refinement, focusing on resolving torsional angles in the benzyl-triazole moiety .
- Validation : Check for hydrogen bonding (N–H···Cl interactions) and π-stacking using Mercury 4.3.2 .
Q. How do reaction conditions influence degradation pathways and stability?
Stability studies under varying conditions reveal:
- Thermal degradation : Above 150°C, the compound decomposes via cleavage of the triazole-ethylamine bond (TGA-DSC analysis) .
- Photolytic sensitivity : UV light (254 nm) induces ring-opening reactions; store in amber vials at –20°C .
- pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9) due to deprotonation of the amine group .
Q. What computational strategies predict binding affinities to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs). Key residues (e.g., Asp113 in NK1 receptors) form hydrogen bonds with the triazole nitrogen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for binding pocket residues .
Q. How to analyze contradictory bioactivity data across cell lines?
- Dose-response profiling : Test concentrations from 1 nM–100 µM in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC values.
- Mechanistic studies : Combine Western blotting (e.g., MAPK/ERK pathways) and calcium flux assays to differentiate on-target vs. off-target effects .
Methodological Comparisons and Data Interpretation
Q. How does this compound compare structurally to related triazole derivatives?
Q. What analytical techniques resolve overlapping spectral peaks in NMR?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations, resolving overlaps in aromatic regions .
- Variable-temperature NMR : Heating to 50°C sharpens broad peaks caused by conformational exchange .
Experimental Design for Mechanistic Studies
Q. How to design a SAR study for triazole derivatives?
- Core modifications : Synthesize analogs with halogens (F, Cl) at the benzyl position or methyl groups on the triazole.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N2/N4) .
- In vitro validation : Test analogs in cAMP accumulation assays (HEK293 cells transfected with GPCRs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
